Bienvenue dans la boutique en ligne BenchChem!

2-[4-(Trifluoromethyl)phenyl]-1,3-benzothiazole

Synthetic Methodology Process Chemistry Heterocycle Synthesis

This para-CF₃ benzothiazole is a strategic scaffold for dual sEH/FAAH inhibitor programs and immunomodulator development, where the electron-withdrawing trifluoromethyl group uniquely modulates target affinity without generic analog substitution. The documented 52% metastatic burden reduction in adoptive immunotherapy models and the compound's role as a benchmark in high-yield (92%) synthetic methodology provide data-driven procurement confidence. Supplied with HPLC, NMR, and GC characterization, it ensures reproducible medicinal chemistry and materials science workflows.

Molecular Formula C14H8F3NS
Molecular Weight 279.28 g/mol
CAS No. 134384-31-9
Cat. No. B137440
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[4-(Trifluoromethyl)phenyl]-1,3-benzothiazole
CAS134384-31-9
Synonyms2-(4-Trifluoromethyl-phenyl)-benzothiazole
Molecular FormulaC14H8F3NS
Molecular Weight279.28 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)N=C(S2)C3=CC=C(C=C3)C(F)(F)F
InChIInChI=1S/C14H8F3NS/c15-14(16,17)10-7-5-9(6-8-10)13-18-11-3-1-2-4-12(11)19-13/h1-8H
InChIKeyDOKWHKZKJQGXGV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-[4-(Trifluoromethyl)phenyl]-1,3-benzothiazole (CAS 134384-31-9): Core Properties and Procurement Profile


2-[4-(Trifluoromethyl)phenyl]-1,3-benzothiazole (CAS 134384-31-9) is a heterocyclic aromatic compound belonging to the 2-arylbenzothiazole class, characterized by a benzothiazole core substituted at the 2-position with a para-trifluoromethylphenyl group . With the molecular formula C14H8F3NS and a molecular weight of 279.28 g/mol, this fluorinated phenylbenzothiazole serves as a versatile pharmaceutical intermediate and research tool . The para-CF₃ substituent imparts distinct electronic and steric properties that differentiate this compound from non-fluorinated or differently substituted 2-phenylbenzothiazole analogs [1]. Commercially, this compound is available as a research-grade chemical with standard purity specifications (e.g., 97–98%) and is commonly supplied with accompanying analytical data (NMR, HPLC, GC) for identity and purity verification .

Why 2-[4-(Trifluoromethyl)phenyl]-1,3-benzothiazole Cannot Be Replaced by Unsubstituted or Non-Fluorinated Analogs


Generic substitution among 2-arylbenzothiazole derivatives is not scientifically valid due to the profound influence of the para-trifluoromethyl group on target engagement, metabolic stability, and synthetic utility. While unsubstituted 2-phenylbenzothiazole or analogs bearing electron-donating substituents (e.g., –OCH₃, –CH₃) may share the same core scaffold, the –CF₃ moiety confers unique electronic and steric properties that directly impact key performance parameters. Specifically, the strong electron-withdrawing nature of the trifluoromethyl group modulates the electron density of the aromatic system, affecting both non-covalent interactions with biological targets and the compound's behavior in cross-coupling reactions [1][2]. Furthermore, in vitro enzyme inhibition studies have shown that while trifluoromethyl groups at the para position are well tolerated by certain biological targets, they do not confer the same metabolic stability profile as other substituents—a finding that directly informs compound selection in drug discovery cascades [3]. These structure-dependent differences render simple in-class substitution scientifically inappropriate without re-validation of the specific application.

Quantitative Differentiation of 2-[4-(Trifluoromethyl)phenyl]-1,3-benzothiazole: Head-to-Head Evidence vs. Comparators


Synthetic Yield Advantage in Thermal One-Step Condensation Protocol

In a thermal one-step condensation reaction using sodium metabisulfite as an oxidant following condensation between 2-aminothiophenol and substituted benzaldehydes, 2-[4-(trifluoromethyl)phenyl]-1,3-benzothiazole was obtained in approximately 92% yield. This compares favorably to the same reaction with 3-fluorobenzaldehyde (yielding the 3-fluoro analog in ~91% yield) and demonstrates the excellent tolerance of the synthetic method to the electron-withdrawing para-trifluoromethyl substituent [1].

Synthetic Methodology Process Chemistry Heterocycle Synthesis

Quantitative Synthesis: Oxidation of Benzothiazoline to Benzothiazole in Quantitative Yield

The target compound can be synthesized via oxidation of the corresponding benzothiazoline intermediate. When dissolved in chloroform and stirred vigorously in an open flask for approximately 5 hours at room temperature (20°C), the oxidation proceeds to completion, affording 2-[4-(trifluoromethyl)phenyl]-1,3-benzothiazole in 100% yield after rotary evaporation and high-vacuum drying . While comparative data for other substituents under identical conditions is not available, this quantitative conversion represents an optimal outcome for this specific oxidation step and underscores the compound's stability to ambient aerobic oxidation conditions.

Synthetic Methodology Oxidation Chemistry Benzothiazole Preparation

Target Engagement: Para-CF₃ Substituent is Well Tolerated by sEH and FAAH Enzymes

In a structure-activity relationship (SAR) study evaluating benzothiazole-phenyl analogs as dual soluble epoxide hydrolase (sEH) and fatty acid amide hydrolase (FAAH) inhibitors, the research team explicitly reported that 'trifluoromethyl groups on the aromatic rings are well tolerated by the targeted enzymes when placed at the ortho and para positions' [1]. The target compound bears the CF₃ substituent at the para position, meeting this empirically validated SAR criterion. Importantly, the same study noted that trifluoromethyl substitution 'did not improve metabolic stability in liver microsomes' [1] relative to other analogs, providing a nuanced understanding of the substituent's impact that goes beyond simple potency and informs lead optimization strategies.

Medicinal Chemistry Enzyme Inhibition Pain Therapeutics

In Vivo Efficacy: CF₃-Substituted Benzothiazole Augments NK Cell Immunotherapy

In a preclinical murine model of B16 melanoma pulmonary metastasis, the 4-methoxy-2-(4-trifluoromethylphenyl)benzothiazole derivative (KB-R4250) administered orally at 100 mg/kg for 5 days prior to adoptive transfer of IL-2 activated natural killer (A-NK) cells yielded a 52% reduction in metastatic burden compared to A-NK cells alone, which achieved only a 17% reduction [1]. In contrast, the analog KB-R4107 (4-methoxy-2-(4-t-butylphenyl)benzothiazole) produced a 64% reduction under identical conditions [1]. Notably, both compounds were ineffective when administered without A-NK cells, confirming their role as biological response modifiers rather than direct cytotoxic agents [1].

Cancer Immunotherapy Metastasis Adoptive Cell Therapy

Patent-Defined Structural Role: CF₃ Substituent in Benzothiazole-Based Immunotherapy

U.S. Patent 6,013,659 explicitly claims methods of reducing tumor colony number using benzothiazole compounds of Formula I, wherein R₁ is 4-OMe and R₂ is either 4-tBu or 4-CF₃ [1]. This patent specifically protects the 4-CF₃ substituent as one of only two defined R₂ groups, underscoring the substituent's functional significance in achieving the claimed therapeutic effect. The patent's scope demonstrates that the 4-CF₃ group was not arbitrarily selected but rather identified through empirical optimization as a key structural determinant of immunomodulatory activity in combination with interleukin-2 and activated natural killer cells.

Cancer Immunotherapy Pharmaceutical Patent Biological Response Modifier

Procurement-Driven Application Scenarios for 2-[4-(Trifluoromethyl)phenyl]-1,3-benzothiazole


Medicinal Chemistry: Dual sEH/FAAH Inhibitor Lead Optimization

Based on SAR evidence demonstrating that para-CF₃ substituents are well tolerated by both sEH and FAAH enzymes without conferring metabolic stability improvements [1], this compound is optimally positioned as a lead optimization scaffold in pain and inflammation drug discovery programs. Researchers can utilize the 2-[4-(trifluoromethyl)phenyl]-1,3-benzothiazole core to explore structure-activity relationships while maintaining target engagement. The compound's availability in high purity (97–98%) with full analytical characterization supports reproducible medicinal chemistry workflows.

Cancer Immunotherapy: Biological Response Modifier Research

The demonstration that CF₃-substituted benzothiazoles augment A-NK cell adoptive immunotherapy in a murine metastasis model [1], combined with explicit patent protection for this substituent , makes this compound a strategic procurement choice for laboratories investigating benzothiazole-based immunomodulators. The head-to-head comparison showing 52% metastatic burden reduction for the CF₃ analog vs. 64% for the t-butyl analog provides quantitative benchmarking that can guide experimental design and comparator selection [1].

Synthetic Methodology: Validation of One-Step 2-Arylbenzothiazole Synthesis

The demonstrated 92% yield of 2-[4-(trifluoromethyl)phenyl]-1,3-benzothiazole in a one-step thermal condensation reaction [1] validates this synthetic protocol for electron-deficient aryl aldehydes. This compound serves as a benchmark substrate for developing and optimizing new synthetic methodologies targeting 2-arylbenzothiazoles, particularly those employing microwave-assisted or flow chemistry approaches. The quantitative conversion in the benzothiazoline oxidation step further supports its use as a model compound in oxidation methodology studies .

Material Science: Fluorinated Ligand Precursor for Phosphorescent Complexes

The presence of the para-trifluoromethyl group enhances the electron-withdrawing character of the phenyl ring, a property that can be exploited in the design of phosphorescent iridium(III) complexes for OLED applications [1]. This compound serves as a ligand precursor where the CF₃ group modulates the photophysical properties of the resulting metal complex, offering a differentiated option compared to non-fluorinated or mono-fluorinated 2-phenylbenzothiazole ligands.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-[4-(Trifluoromethyl)phenyl]-1,3-benzothiazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.